molecular formula C8H9NO3 B2703091 5-Methoxy-2-methylisonicotinic acid CAS No. 1211578-07-2

5-Methoxy-2-methylisonicotinic acid

Cat. No. B2703091
M. Wt: 167.164
InChI Key: HDLPWXZKGGFVRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methylisonicotinic acid is represented by the InChI code 1S/C8H9NO3/c1-5-3-6 (8 (10)11)7 (12-2)4-9-5/h3-4H,1-2H3, (H,10,11) . The compound has a molecular weight of 167.16 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Chlorination of Indole Derivatives

  • Research on the reaction of 5-Methoxyindole-2-carboxylic acid and its methyl ester with N,N-dichlorourethane in acetic acid led to novel chlorinated isatins and oxindoles. This study elucidates the probable role of water in these substitution reactions and suggests mechanisms for their formation (Bass, 1971).

Spectroscopic and Computational Studies

  • Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), derived from 5-methoxyindole-2-carboxylic acid, was characterized using spectroscopic methods. This study provided insights into its electronic nature, reactivity, and non-linear optical properties, essential for understanding its application in bioactive molecules (Almutairi et al., 2017).

Photochemically Stable Electron Carrier

  • 1-Methoxy-5-methylphenazinium methyl sulfate, a compound similar to 5-Methoxy-2-methylisonicotinic acid, has been identified as a photochemically stable electron carrier. This compound mediates electron transfer in various biochemical and medical technology applications (Hisada & Yagi, 1977).

Synthesis of Haptens for Antibody Production

  • Synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms was carried out for producing antibodies against organophosphate pesticides. This demonstrates the role of such compounds in immunogenic applications (ten Hoeve et al., 1997).

Catalytic Performances in Hydrocarbon Formation

  • Studies on the adsorption and reaction pathways of methanol on Mo2C-containing catalysts show the formation of methoxy species on these catalysts, indicating the relevance of methoxy derivatives in catalytic processes (Barthos et al., 2007).

properties

IUPAC Name

5-methoxy-2-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPWXZKGGFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylisonicotinic acid

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